molecular formula C26H36N4O6S2 B2690696 ethyl 3-carbamoyl-2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449781-97-9

ethyl 3-carbamoyl-2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2690696
CAS RN: 449781-97-9
M. Wt: 564.72
InChI Key: OHACELAROWNIGG-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C26H36N4O6S2 and its molecular weight is 564.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on the synthesis of highly functionalized tetrahydropyridines and thienopyridine derivatives, showcasing methods to incorporate carboxylate and sulfamoyl functionalities for potential applications in medicinal chemistry and materials science (Zhu, Lan, & Kwon, 2003). These methods offer routes to synthesize complex molecules that could be of interest in studying related compounds.

Heterocyclic Compound Synthesis

  • Novel synthetic pathways have been developed for pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, indicating the versatility of thienopyridine frameworks for generating biologically active molecules (Bakhite, Al-Sehemi, & Yamada, 2005). These findings could be relevant for designing compounds with specific biological targets.

Metal-Organic Frameworks (MOFs)

  • Carboxylate-assisted synthesis of ethylamide metal–organic frameworks (MOFs) has been explored, highlighting the structural and luminescent properties of these materials (Sun et al., 2012). This research underscores the potential of carboxylate and ethylamide functionalities in constructing MOFs, which could be applied in gas storage, sensing, and catalysis.

Pharmacological Activity

  • While avoiding specifics on drug use, dosage, and side effects as requested, it's noteworthy that related structures have been synthesized and screened for various biological activities, providing a foundation for the development of new therapeutics (Zykova et al., 2016). Research in this area could inform the design of compounds with improved efficacy and safety profiles.

properties

IUPAC Name

ethyl 3-carbamoyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O6S2/c1-4-7-14-30(15-8-5-2)38(34,35)19-11-9-18(10-12-19)24(32)28-25-22(23(27)31)20-13-16-29(17-21(20)37-25)26(33)36-6-3/h9-12H,4-8,13-17H2,1-3H3,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHACELAROWNIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-carbamoyl-2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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